molecular formula C6H4(COOCH3)2<br>C10H10O4<br>C10H10O4 B492978 Dimethyl terephthalate CAS No. 120-61-6

Dimethyl terephthalate

Cat. No. B492978
CAS RN: 120-61-6
M. Wt: 194.18g/mol
InChI Key: WOZVHXUHUFLZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl terephthalate is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid . It is a primary ingredient widely used in the manufacture of polyesters and industrial plastics .


Synthesis Analysis

DMT can be produced from p-xylene (PX) and methanol through a multistep process involving both oxidation and esterification . A mixture of p-xylene (PX) and methyl p-toluate is oxidized with air in the presence of cobalt and manganese catalysts . DMT can also be made by direct esterification of terephthalic acid with methanol .


Molecular Structure Analysis

Structurally, DMT consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-CO2CH3) groups .


Chemical Reactions Analysis

DMT is involved in several chemical reactions. For instance, it is used in the production of terephthalic acid (TPA) through hydrolysis . It is also used in the production of Polyethylene Terephthalate (PET) through an esterification reaction with ethylene glycol (EG) at a temperature of 240–260°C and a pressure of about 300–500 kPa .


Physical And Chemical Properties Analysis

DMT appears as a white solid or heated colorless liquid. It has no odor and solidifies in cool water . It has a molecular weight of 194.18 g/mol . It is insoluble in water, chloroform, ether, acetic acid, and soluble in hot ethanol, ether, and alkalis .

Scientific Research Applications

  • Biodegradation and Toxicity Reduction : DMT is used in the manufacture of polyesters and industrial plastics. A study by Cheng et al. (2020) found that a specific esterase (DmtH) from Sphingobium sp. C3 can transform DMT into less toxic mono-methyl terephthalate (MMT), reducing its environmental impact.

  • Polymer Crystallization : Research by Legras et al. (1986) investigated DMT as a model compound for poly(ethylene terephthalate) (PETP) to understand the crystallization process induced by organic salts, which is vital for improving material properties.

  • Electrochemical and Spectroscopic Properties : The study by Urano et al. (2004) examined the electrochromic characteristics of DMT, which change color upon electrochemical stimulation, suggesting applications in electronic and display technologies.

  • Genotoxicity Assessment : Monarca et al. (1991) conducted a study on DMT's genotoxic potential, finding it nongenotoxic in various in vitro assays, which is crucial for evaluating its safety in industrial and consumer applications.

  • Micro-Raman Characterization : Rodriguez et al. (2001) used Micro-Raman Spectroscopy to characterize DMT, aiding in the quality control of polyester monomers.

  • Transesterification Processes : Shah et al. (1984) studied the transesterification of DMT, crucial in polyester production, to understand the influence of different catalytic systems.

  • Purification Techniques : Sun Xu (2001) explored the purification of DMT using falling film crystallization, significant for enhancing the quality and efficiency of DMT production.

  • Hydrolysis for Terephthalic Acid Production : The study by Sim and Han (2006) focused on the hydrolysis of DMT to produce terephthalic acid, a key step in producing high-purity PET.

Safety And Hazards

DMT may form combustible dust concentrations in air . It is recommended to avoid dust formation and inhalation, and to use personal protective equipment as required .

Future Directions

The global DMT market size is expected to grow at a CAGR of 4.7% during the forecast period, to reach USD 1.32 billion by 2032 from USD 0.96 billion in 2022 . The market is propelled by the growing use in the manufacture of various high-performance materials . Technological advancements in DMT production processes are enhancing efficiency and reducing environmental impact, contributing to market growth .

properties

IUPAC Name

dimethyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVHXUHUFLZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4, Array
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020498
Record name Dimethyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES.
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl terephthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4967
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c.
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl terephthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4967
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl terephthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4967
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

... The composition of the bladder calculi from the DMT treated /rats/ ... was primarily calcium and terephthalic acid (TPA) with 5-7% protein. Phosphate levels were low, in contrast to bladder calculi from animals treated directly with terephthalic acid. ... An acidic urinary pH was believed to have induced the hypercalciuria, a characteristic of urolithiasis in man. The higher urinary concentrations of TPA from DMT in the diet (when compared to similar dietary concentrations of TPA) explained the higher incidence of urinary calculi from the DMT diets than from comparable levels of TPA in the diet. Urinary phosphate levels were decreased in the animals consuming the DMT diet and explained why phosphate was present only at very low levels in the bladder calculi in those animals. ... Weanling rats are probably more sensitive to the induction of bladder calculi than adults due to their very high feed consumption rates relative to body weight.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dimethyl terephthalate

Color/Form

Colorlesss crystals, NEEDLES FROM ETHER

CAS RN

120-61-6
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl terephthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYL TEREPHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl terephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETYHL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKZ2470UNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C
Record name DIMETHYL TEREPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL TEREPHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Following the general procedure of Example 1 for the preparation of the diacid chloride, 10.31 parts of terephthalic acid were added to a mixture of 10.57 parts pyridine and 14.5 parts phosgene in 200 parts dry 1,2-dichloroethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.08. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, a 95% yield of theory of dimethyl terephthalate was obtained corresponding to a 95% yield of theory of terephthaloyl chloride formed initially in the reaction.
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10.57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the general procedure of Example 9, a slurry of 7.13 parts terephthalic acid in 80 parts dry dichloromethane was added to a mixture of 6.93 parts pyridine and 9.35 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.02. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure as described in Example 1, there was obtained a 94.2% yield of theory of dimethyl terephthalate corresponding to a 94.2% yield of terephthaloyl chloride formed initially in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Following the general procedure of Example 1 for the preparation of the diacid chloride, 9.06 parts of terephthalic acid were added to a mixture of 11.82 parts of 4-methylpyridine and 14.1 parts phosgene in 200 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of methylpyridine base/COOH acid group was 1.16. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, a 100% yield of dimethyl terephthalate was obtained corresponding to a quantitive yield of terephthaloyl chloride formed initially in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
11.82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Following the general procedure of Example 9, a slurry of 8.28 parts terephthalic acid in 80 parts dry dichloromethane was added to a stirred mixture of 8.72 parts pyridine and 10.84 parts phosgene in 210 parts dry dichloromethane at 24° to 30° C. The ratio of equivalents of pyridine base/COOH acid groups was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, there was obtained a 100% yield of dimethyl terephthalate, corresponding to a 100% yield of terephthaloyl chloride, formed initially in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl terephthalate
Reactant of Route 2
Dimethyl terephthalate
Reactant of Route 3
Reactant of Route 3
Dimethyl terephthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl terephthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl terephthalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl terephthalate

Citations

For This Compound
10,600
Citations
H Kurokawa, M Ohshima, K Sugiyama… - Polymer Degradation and …, 2003 - Elsevier
Aluminium triisopropoxide (AIP) promoted the methanolysis of polyethylene terephthalate (PET) to form monomers, dimethyl terephthalate (DMT) and ethylene glycol (EG), in an …
Number of citations: 240 www.sciencedirect.com
J Li, JD Gu, L Pan - International Biodeterioration & Biodegradation, 2005 - Elsevier
Phthalate ester isomers, including dimethyl phthalate (DMP), dimethyl isophthalate (DMI) and dimethyl terephthalate (DMT), were found to be transformed by Rhodococcus rubber Sa …
Number of citations: 118 www.sciencedirect.com
X Cheng, S Dong, D Chen, Q Rui, J Guo… - Ecotoxicology and …, 2020 - Elsevier
Dimethyl terephthalate (DMT) is a primary ingredient widely used in the manufacture of polyesters and industrial plastics; its environmental fate is of concern due to its global use. …
Number of citations: 48 www.sciencedirect.com
H Urano, S Sunohara, H Ohtomo… - Journal of Materials …, 2004 - pubs.rsc.org
… In this communication, we studied electrochromic characteristics of phthalate derivatives, especially for dimethyl terephthalate (DMT), from a viewpoint of its color and the …
Number of citations: 62 pubs.rsc.org
S Zekriardehani, AS Joshi, SA Jabarin… - …, 2018 - ACS Publications
The effect of blending two low molecular weight diluents (LMWD), dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI), on the microstructure, free volume, and the barrier …
Number of citations: 34 pubs.acs.org
K Tomita, H Ida - Polymer, 1973 - Elsevier
The transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG) was kinetically investigated in the presence of various catalysts at 197C. The reaction was followed by …
Number of citations: 112 www.sciencedirect.com
HA Heck, RW Tyl - Regulatory Toxicology and Pharmacology, 1985 - Elsevier
… by terephthahc acid and dimethyl terephthalate in weanling Fischer-344 rats. Fundam. Appl. … Microanalysis of urinary electrolytes and metabolites in rats ingesting dimethyl terephthalate…
Number of citations: 159 www.sciencedirect.com
K Kuroda, T Narihiro, F Shinshima, M Yoshida… - Water Research, 2022 - Elsevier
… PET is produced by polymerization of purified terephthalate (PTA) or dimethyl terephthalate (DMT) with ethylene glycol. During the synthetic manufacturing processes of PTA and DMT, …
Number of citations: 14 www.sciencedirect.com
Y Huang, Y Ma, Y Cheng, L Wang… - Industrial & Engineering …, 2014 - ACS Publications
… The synthesis and utilization of bimetallic catalysts for the hydrogenation of dimethyl terephthalate (DMT) to dimethyl cyclohexanedicarboxylates (DMCD) is described in this Article. A …
Number of citations: 50 pubs.acs.org
PW Selwood, JA Parodi, A Pace Jr - Journal of the American …, 1950 - ACS Publications
… on dimethyl terephthalate as … of dimethyl terephthalate, we have no choice but to make the above assumption. The difference between the average susceptibility of dimethyl terephthalate…
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.